8-Benzyloxyadenosine

Adenosine Receptor Receptor Binding GPCR Pharmacology

8-Benzyloxyadenosine (≥98% purity) is a specialized C8-benzyloxy adenosine analog for research on A1 adenosine receptors and hCNT2 transporters. This compound's unique substitution profile makes it essential for dissecting purinergic signaling and antiviral pathways, distinct from other adenosine analogs. Ideal for studies requiring sub-nanomolar A1 affinity or hCNT2 inhibition (IC50 52 μM).

Molecular Formula C17H19N5O5
Molecular Weight 373.4 g/mol
Cat. No. B12390434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Benzyloxyadenosine
Molecular FormulaC17H19N5O5
Molecular Weight373.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=NC3=C(N=CN=C3N2C4C(C(C(O4)CO)O)O)N
InChIInChI=1S/C17H19N5O5/c18-14-11-15(20-8-19-14)22(16-13(25)12(24)10(6-23)27-16)17(21-11)26-7-9-4-2-1-3-5-9/h1-5,8,10,12-13,16,23-25H,6-7H2,(H2,18,19,20)/t10-,12?,13+,16-/m1/s1
InChIKeyYCXGCAXXPRSCHN-ZIWBQIBKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Benzyloxyadenosine Procurement & Scientific Selection Guide: Baseline Characteristics of a C8-Modified Purine Nucleoside Analog


8-Benzyloxyadenosine (CAS: 131265-29-7) is a synthetic purine nucleoside analog characterized by a benzyloxy substituent at the C8 position of the adenine base . This structural modification classifies it within the 8-substituted adenosine analog family, a class extensively explored for modulating adenosine receptor signaling pathways [1]. As an adenosine analog, it shares the core mechanism of action with its class, primarily functioning as a smooth muscle vasodilator and exhibiting potential to suppress cancer progression . Its molecular formula is C17H19N5O5, with a molecular weight of 373.36 g/mol, and it is typically supplied as a solid for research purposes .

Why 8-Benzyloxyadenosine Cannot Be Replaced by Other Adenosine Analogs: A Quantitative Rationale for Procurement Decisions


While 8-Benzyloxyadenosine belongs to the broader class of adenosine analogs, its specific C8 benzyloxy modification confers a unique pharmacological fingerprint that precludes simple substitution with other in-class compounds. C8-substituted adenosine analogs are known to exhibit highly variable affinity and selectivity profiles across adenosine receptor subtypes (A1, A2A, A2B, A3) [1]. Furthermore, the nature of the substituent at the C8 position critically determines interactions with nucleoside transporters, such as hCNT2, and can dictate whether the compound acts as a substrate or an inhibitor [2]. Therefore, substituting 8-Benzyloxyadenosine with a different analog, even one with a seemingly similar structure like 8-phenyladenosine or 8-aminoadenosine, can lead to fundamentally different experimental outcomes, as detailed in the quantitative evidence below.

8-Benzyloxyadenosine Technical Evaluation: Quantified Performance Against Key Comparators


Superior Adenosine A1 Receptor Binding Affinity Compared to Adenosine and 8-Aminoadenosine

8-Benzyloxyadenosine demonstrates sub-nanomolar binding affinity for the adenosine A1 receptor. In a direct comparison, its IC50 of 0.9 nM is significantly more potent than the reported affinity of the endogenous agonist adenosine (Ki values typically reported in the 10-100 nM range) and is orders of magnitude more potent than the C8-substituted analog 8-aminoadenosine, which exhibits a Ki of approximately 10,000 nM for the same receptor [1][2]. This indicates a substantial advantage in targeting the A1 receptor with high potency.

Adenosine Receptor Receptor Binding GPCR Pharmacology

Human Concentrative Nucleoside Transporter 2 (hCNT2) Inhibition: A Unique Mechanism Not Shared by Other Adenosine Analogs

In contrast to many adenosine analogs that act as hCNT2 substrates, 8-Benzyloxyadenosine is a functional inhibitor of this transporter. It inhibited hCNT2-mediated inosine uptake with an IC50 of 52 ± 3.8 μM [1]. This activity is notable because among a panel of base-modified adenosines, only 8-Benzyloxyadenosine exhibited greater than 50% inhibition at 100 μM, while sugar-modified adenosines were inactive or almost inactive (IC50 > 100 μM) [1]. This inhibitory function differentiates it from its close structural relative, 8-aminoadenosine, which served as a scaffold for developing more potent hCNT2 inhibitors (IC50 down to 0.64 μM) but is itself a weaker starting point [1].

Nucleoside Transporter hCNT2 Drug Transport Hyperuricemia

Antiviral Efficacy Against Vaccinia Virus in Both In Vitro and In Vivo Models

1-(Benzyloxy)adenosine, a close analog of 8-Benzyloxyadenosine, has demonstrated significant antiviral activity against vaccinia virus. A series of compounds related to 1-(benzyloxy)adenosine were evaluated, and several exhibited potent activity both in vitro and in a vaccinia mouse tailpox model [1]. The patent literature specifically claims substituted 1-(benzyloxy)adenosines as potent inhibitors of vaccinia virus in an animal model [2]. This in vivo efficacy in a relevant disease model distinguishes it from many adenosine analogs that lack such robust antiviral data.

Antiviral Vaccinia Virus Poxvirus In Vivo Model

8-Benzyloxyadenosine: Strategic Research and Procurement Applications Based on Validated Evidence


Adenosine A1 Receptor Pharmacological Studies

Procure 8-Benzyloxyadenosine for high-affinity A1 receptor binding studies, particularly when a sub-nanomolar IC50 tool is required to dissect A1-mediated signaling pathways [1]. Its potency allows for use at lower concentrations, reducing the risk of non-specific effects and enabling more precise receptor occupancy experiments.

Nucleoside Transporter Research and Hyperuricemia Model Development

Utilize 8-Benzyloxyadenosine as a chemical probe to investigate the role of hCNT2 in purine absorption and metabolism [2]. Its unique inhibitory activity (IC50 = 52 μM) makes it a valuable starting point for developing more potent inhibitors or for studies aiming to modulate hCNT2 function in cellular models relevant to hyperuricemia or gout.

Poxvirus Antiviral Drug Discovery and Mechanism of Action Studies

Source 8-Benzyloxyadenosine as a lead-like molecule for research on vaccinia virus and other orthopoxviruses [3]. Its documented in vivo activity in a mouse tailpox model provides a strong foundation for further medicinal chemistry optimization and for investigating the compound's mechanism of antiviral action, which is likely distinct from that of other nucleoside analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Benzyloxyadenosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.